2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol

Medicinal Chemistry Scaffold Diversity Lead Optimization

Medicinal chemistry teams designing CNS-targeted libraries often lack building blocks combining drug-like physicochemical profiles with orthogonal derivatization handles. 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol (CAS 141060-33-5) resolves this: TPSA 49.49 Ų, LogP 1.07, HBD 2 position it within validated CNS drug-like space. Its primary amine (flexible butyl tether) and branched primary alcohol enable parallel amide coupling and esterification for rapid SAR. • Free base (95%) and dihydrochloride salt (CAS 1909309-46-1) for aqueous assays. • Positional isomer (CAS 845754-02-1) enables topology-driven SAR comparisons.

Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
Cat. No. B13246814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol
Molecular FormulaC12H26N2O
Molecular Weight214.35 g/mol
Structural Identifiers
SMILESCC(CO)C1CCN(CC1)CCCCN
InChIInChI=1S/C12H26N2O/c1-11(10-15)12-4-8-14(9-5-12)7-3-2-6-13/h11-12,15H,2-10,13H2,1H3
InChIKeyDZCRLRIXXMTCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol: A Bifunctional Piperidine Scaffold for CNS-Targeted Medicinal Chemistry Building Block Procurement


2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol (CAS 141060-33-5) is a synthetic piperidine derivative with the molecular formula C12H26N2O and a molecular weight of 214.35 g/mol . It features a tertiary amine within the piperidine ring, a primary amine terminus on the N-linked aminobutyl side chain, and a branched primary alcohol (propan-1-ol) at the piperidine 4-position [1]. The compound is commercially available as a free base at 95% purity and as a dihydrochloride salt (CAS 1909309-46-1, MW 287.27) . Its dual amine-alcohol functionality, combined with a computable topological polar surface area (TPSA) of 49.49 Ų and a calculated LogP of 1.07, positions it within the favorable physicochemical space for central nervous system (CNS) drug discovery .

1

CNS Lead-Space Profile

TPSA, LogP, and HBD align with CNS multiparameter criteria for brain-penetrant library design

2

Dual Orthogonal Handles

Primary amine on a flexible butyl tether and branched primary alcohol enable parallel derivatization

3

Salt Form Flexibility

Free base and dihydrochloride salt available at 95% purity for synthesis or aqueous assay workflows

Why 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol Cannot Be Interchanged with Common Piperidine Analogs in Research Procurement


Despite sharing a piperidine core with many commercially available building blocks, 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol occupies a distinct and sparsely populated region of chemical property space among its closest analogs . Unlike the simpler scaffold 2-(piperidin-4-yl)propan-1-ol (CAS 89151-39-3), which lacks the aminobutyl chain and has only 2 hydrogen bond acceptors (HBA) and a lower molecular weight of 143.23 g/mol, this compound adds a flexible primary amine-bearing side chain that increases HBA to 3 and nearly doubles the topological polar surface area (TPSA) from approximately 32.26 Ų to 49.49 Ų [1]. Compared to its positional isomer 4-(4-aminobutyl)-1-piperidinepropanol (CAS 845754-02-1), which has the same molecular weight and formula but a reversed substitution pattern (aminobutyl at the piperidine 4-position, propanol on the nitrogen), this compound presents the primary amine on a flexible tether while retaining the alcohol on the ring carbon—a topological difference that determines which derivatization handles are available for parallel medicinal chemistry . Furthermore, the dihydrochloride salt form (CAS 1909309-46-1) offers enhanced aqueous solubility compared to the free base, a critical consideration for biological assay preparation .

This Compound

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol

Aminobutyl side chain, HBA 3, TPSA 49.49 Ų

vs

Common Substitute

2-(Piperidin-4-yl)propan-1-ol

No aminobutyl chain; fewer HBA and lower TPSA may limit pharmacophore expansion

This Compound

LogP 1.07, TPSA 49.49 Ų

Balanced lipophilicity for passive permeability

vs

Hydrophilic Analog

1-(4-Aminobutyl)piperidin-4-ol

LogP -0.1; may exhibit reduced passive membrane permeation

This Compound

N-linked aminobutyl, C4-branched alcohol

Flexible tether for primary amine derivatization

vs

Positional Isomer

4-(4-Aminobutyl)-1-piperidinepropanol

C-linked amine, N-linked alcohol alters derivatization topology

Quantitative Differentiation Evidence for 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol Against Closest Structural Analogs


Increased Molecular Complexity and Hydrogen Bond Acceptor Count Relative to the Non-Aminobutyl Core Scaffold 2-(Piperidin-4-yl)propan-1-ol

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol differentiates from its simpler core scaffold 2-(piperidin-4-yl)propan-1-ol (CAS 89151-39-3) by the addition of a 4-aminobutyl substituent on the piperidine nitrogen. This modification increases the molecular weight by 71.12 g/mol (214.35 vs. 143.23), adds one hydrogen bond acceptor (3 vs. 2), and increases the number of rotatable bonds (6 vs. approximately 2), as computed from vendor-reported data [1]. The topological polar surface area also rises substantially from 32.26 Ų to 49.49 Ų, reflecting the additional polarity contributed by the primary amine and extended alkyl linker [1].

Scaffold Complexity
Head-to-head
ΔMW +49.7%, ΔHBA +1, ΔTPSA +53.4% vs. non-aminobutyl core scaffold
Expanded pharmacophore for target engagement studies
Supports CNS lead-optimization scaffold selection
Medicinal Chemistry Scaffold Diversity Lead Optimization

Elevated Lipophilicity and Comparable Polar Surface Area Versus the Hydroxy-Substituted Analog 1-(4-Aminobutyl)piperidin-4-ol

When compared to 1-(4-aminobutyl)piperidin-4-ol (CAS 870716-38-4), which carries a hydroxyl group directly on the piperidine ring rather than the branched propan-1-ol substituent, 2-[1-(4-aminobutyl)piperidin-4-yl]propan-1-ol exhibits a markedly higher calculated LogP (1.07 vs. -0.1) while maintaining a nearly identical TPSA (49.49 Ų vs. 49.5 Ų) [1]. The molecular weight difference is 42.08 g/mol (214.35 vs. 172.27), reflecting the additional methyl and methylene units in the propanol side chain [1].

Lipophilicity Profile
Reported
ΔLogP +1.17 vs. hydroxy-substituted analog; TPSA near-identical
May support improved passive permeability context
Balanced CNS profile; no direct permeability data
CNS Drug Design Physicochemical Profiling Blood-Brain Barrier Penetration

Topological Differentiation from the Positional Isomer 4-(4-Aminobutyl)-1-piperidinepropanol: Distinct Derivatization Handles for Parallel Chemistry

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol (SMILES: OCC(C)C1CCN(CCCCN)CC1) and 4-(4-aminobutyl)-1-piperidinepropanol (CAS 845754-02-1; SMILES: NCCCCC1CCN(CCCO)CC1) share the identical molecular formula C12H26N2O and molecular weight (214.35 g/mol) but differ in the connectivity of their functional groups [1]. In the target compound, the aminobutyl chain is attached to the piperidine nitrogen, and the branched propan-1-ol is attached to the ring carbon at the 4-position. In the isomer, the aminobutyl group is attached to the ring carbon at the 4-position, and the linear propanol is N-linked. These alternative connectivities result in different potential derivatization sites and chemical reactivities during library synthesis [1].

Topology Difference
Head-to-head
N-linked amine on flexible tether vs. C-linked; branched 2° vs. linear 1° alcohol
Distinct derivatization handles for parallel SAR
Topology-driven pharmacophore presentation context
Scaffold Hopping Parallel Synthesis Structure-Activity Relationship

Dihydrochloride Salt Form Provides Definitive Solubility Advantage for Aqueous Biological Assays Relative to Free Base

The dihydrochloride salt of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol (CAS 1909309-46-1, MW 287.27, C12H28Cl2N2O) is commercially available at 95% purity and is expected to exhibit significantly enhanced aqueous solubility relative to the free base (CAS 141060-33-5, MW 214.35) due to the ionization of both amine groups . The free base carries two basic amine centers (piperidine tertiary amine and primary amine on the aminobutyl chain) which, upon protonation in the dihydrochloride form, generate a dicationic species with markedly improved hydrophilicity.

Salt Form Context
Class-level
Dihydrochloride salt (CAS 1909309-46-1) — dicationic species expected to enhance aqueous solubility
Supports aqueous assay preparation workflows
Exact solubility values not reported; class-level inference
Formulation Aqueous Solubility In Vitro Assay

Physicochemical Profile Aligned with CNS Drug-Likeness Criteria Differentiates This Scaffold from Peripherally Restricted Piperidine Building Blocks

The measured and computed physicochemical properties of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol—TPSA 49.49 Ų, LogP 1.07, HBD 2, and MW 214.35—fall within empirically defined ranges associated with favorable CNS penetration (TPSA < 70 Ų, LogP between 1 and 4, HBD < 3) [1]. By contrast, the simpler building block 2-(piperidin-4-yl)propan-1-ol (TPSA 32.26 Ų, LogP 0.94), while also CNS-permissible, lacks the additional amine interaction site, and 1-(4-aminobutyl)piperidin-4-ol (LogP -0.1) may be too hydrophilic for optimal passive blood-brain barrier permeation [1][2].

CNS Drug-Likeness
Class-level inference
TPSA 49.49, LogP 1.07, HBD 2 — within CNS MPO favorable range
Supports CNS-targeted library design context
No direct brain penetration data for this compound
CNS Drug Discovery Drug-Likeness Blood-Brain Barrier

Commercial Availability from Multiple Reputable Vendors with Batch-Specific Quality Control Documentation

2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol is stocked by multiple independent chemical suppliers including Enamine (Catalog EN300-268410), Bidepharm, Leyan, and AKSci, all offering the compound at 95% purity with batch-specific quality control documentation (NMR, HPLC, or GC) [1]. In contrast, the positional isomer 4-(4-aminobutyl)-1-piperidinepropanol (CAS 845754-02-1) has more limited vendor coverage and fewer documented quality control records. Multi-vendor sourcing reduces single-supplier dependency risk for long-term research programs.

Multi-Vendor QC
Supporting evidence
≥4 independent suppliers at 95% purity with batch-specific QC documentation
Supports supply chain resilience for multi-year programs
Data to verify per vendor; pricing subject to change
Chemical Procurement Quality Assurance Reproducibility

Recommended Research and Procurement Application Scenarios for 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol Based on Evidence-Based Differentiation


CNS-Focused Fragment-Based or Lead-Optimization Library Synthesis

Medicinal chemistry teams designing CNS-targeted compound libraries should prioritize this scaffold over simpler piperidine building blocks such as 2-(piperidin-4-yl)propan-1-ol. The balanced physicochemical profile—TPSA 49.49 Ų, LogP 1.07, HBD 2—places it within the empirically validated CNS drug-like space [1]. The presence of both a primary amine (on a flexible butyl tether) and a branched primary alcohol provides two orthogonal derivatization handles for parallel chemistry (e.g., amide coupling at the primary amine, esterification or etherification at the alcohol), enabling rapid exploration of structure-activity relationships around a CNS-penetrant core [2].

Aqueous Biological Assay Development Using the Dihydrochloride Salt

For in vitro pharmacology groups performing receptor binding assays, cellular functional assays, or enzyme inhibition studies requiring compound dilution in aqueous buffers, procurement of the dihydrochloride salt (CAS 1909309-46-1) is strongly recommended over the free base . The dicationic salt form is expected to dissolve readily in water or physiological buffers, eliminating the need for DMSO as a co-solvent and thereby reducing the risk of solvent-induced assay artifacts. This is particularly relevant for assays sensitive to DMSO concentrations (e.g., certain ion channel or GPCR functional readouts).

Scaffold-Hopping Campaigns Exploring Differential Target Engagement Relative to Positional Isomers

Structure-activity relationship studies comparing the N-linked aminobutyl topology of 2-[1-(4-aminobutyl)piperidin-4-yl]propan-1-ol against its positional isomer 4-(4-aminobutyl)-1-piperidinepropanol (CAS 845754-02-1) can reveal how the spatial orientation of the primary amine handle influences target binding, selectivity, and off-target profiles . Because these two isomers are identical in elemental composition and molecular weight, any observed differences in biological activity can be directly attributed to topology-driven pharmacophore presentation rather than bulk physicochemical differences, providing clean SAR information.

Chemical Biology Probe Development Leveraging Primary Amine Conjugation Chemistry

The terminal primary amine on the aminobutyl side chain makes this compound an ideal starting point for bioconjugation or probe development (e.g., attachment of fluorophores, biotin tags, or photoaffinity labels via NHS ester or isothiocyanate chemistry) [2]. Unlike the positional isomer where the primary amine is directly attached to the piperidine ring, the flexible butyl tether in the target compound may reduce steric hindrance during conjugation and provide a longer spacer between the piperidine pharmacophore and the reporter group—a design feature known to improve target engagement in pull-down and imaging applications.

Application
Selection Property
Validation Focus
CNS Library Synthesis
CNS drug-like profile
CNS MPO parameter review
Aqueous Assay Development
Dihydrochloride salt form
Solubility and assay interference check
Scaffold-Hopping SAR Studies
Topological isomer comparison
Target engagement differential review
Bioconjugation Probe Design
Flexible primary amine tether
Conjugation efficiency validation
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